Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, inner salt
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Overview
Description
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, inner salt, commonly known as choline, is a quaternary ammonium salt. It is a basic constituent of lecithin and is found in many plants and animal organs. Choline plays a crucial role as a precursor of acetylcholine, a neurotransmitter, and is involved in various metabolic processes, including lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Choline can be synthesized through several methods. One common method involves the reaction of ethylene oxide with trimethylamine, followed by the addition of hydrochloric acid to form choline chloride. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield .
Industrial Production Methods
In industrial settings, choline is produced on a large scale using similar methods. The process involves the continuous reaction of ethylene oxide with trimethylamine in the presence of hydrochloric acid. The resulting choline chloride is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Choline undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine, an important osmolyte in cells.
Substitution: Choline can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Betaine is the major product formed from the oxidation of choline.
Substitution: Various substituted choline derivatives can be formed, depending on the reagents used.
Scientific Research Applications
Choline has a wide range of applications in scientific research:
Chemistry: Choline is used as a precursor in the synthesis of various chemicals and as a reagent in organic reactions.
Biology: Choline is essential for cell membrane structure and function. It is also involved in methyl group metabolism.
Medicine: Choline is used in the treatment of liver diseases and neurological disorders. It is also a component of prenatal vitamins to support fetal brain development.
Industry: Choline is used as an additive in animal feed to promote growth and improve feed efficiency
Mechanism of Action
Choline exerts its effects through several mechanisms:
Neurotransmitter Precursor: Choline is a precursor of acetylcholine, a neurotransmitter involved in muscle control, memory, and mood regulation.
Methyl Donor: Choline acts as a methyl donor in various metabolic processes, including the synthesis of phosphatidylcholine, a key component of cell membranes.
Lipid Metabolism: Choline is involved in the transport and metabolism of lipids, preventing the accumulation of fat in the liver.
Comparison with Similar Compounds
Choline is unique compared to other similar compounds due to its role as a neurotransmitter precursor and its involvement in lipid metabolism. Similar compounds include:
Betaine: Formed from the oxidation of choline, betaine is an osmolyte that protects cells from osmotic stress.
Phosphocholine: A derivative of choline involved in the synthesis of phospholipids.
Choline O-sulfate: A sulfate ester of choline with different metabolic roles .
Choline’s unique combination of functions in neurotransmission, methyl donation, and lipid metabolism distinguishes it from these related compounds.
Properties
CAS No. |
44519-34-8 |
---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
2-(trimethylazaniumyl)ethanolate |
InChI |
InChI=1S/C5H13NO/c1-6(2,3)4-5-7/h4-5H2,1-3H3 |
InChI Key |
CRBHXDCYXIISFC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC[O-] |
Origin of Product |
United States |
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